molecular formula C12H13N3O5S B2884946 {1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol CAS No. 478049-30-8

{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol

Cat. No.: B2884946
CAS No.: 478049-30-8
M. Wt: 311.31
InChI Key: LGXBIOFQJRETBS-UHFFFAOYSA-N
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Description

{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is a chemical compound of interest in pharmaceutical and organic chemistry research. While specific biological data for this exact molecule is not available in the public domain, its structure combines a 1H-imidazole core, a sulfonyl linker, and a nitrobenzyl group, features commonly investigated for developing bioactive molecules. Imidazole derivatives are a significant area of study in medicinal chemistry. Some derivatives are explored for their potential antibacterial properties, particularly against resistant pathogens . For instance, structurally related nitroimidazole compounds, such as Metronidazole, are known antibiotics whose mechanism involves the bioreductive activation of the nitro group to produce toxic radicals that disrupt DNA synthesis in anaerobic microorganisms . The specific substitution pattern on the imidazole ring, including groups like hydroxymethyl at certain positions, is a common modification to optimize the properties of such compounds . This product is intended for research applications such as use as a synthetic intermediate, building block in the development of novel molecular hybrids, or for in vitro biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions, as related imidazole compounds can be irritating to the eyes, respiratory system, and skin .

Properties

IUPAC Name

[3-methyl-2-[(4-nitrophenyl)methylsulfonyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-14-11(7-16)6-13-12(14)21(19,20)8-9-2-4-10(5-3-9)15(17)18/h2-6,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXBIOFQJRETBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol, with the chemical structure C12_{12}H13_{13}N3_3O5_5S and CAS number 478049-30-8, is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound is characterized by:

  • Molecular Formula : C12_{12}H13_{13}N3_3O5_5S
  • Molecular Weight : 311.31 g/mol
  • Structure : It contains an imidazole ring substituted with a nitrobenzyl sulfonyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound. The compound has been evaluated for its in vitro activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Comparison Drug MIC of Comparison Drug
Staphylococcus aureus50 µg/mlAmpicillin100 µg/ml
Escherichia coli62.5 µg/mlCiprofloxacin25 µg/ml
Candida albicans250 µg/mlGriseofulvin500 µg/ml

These results indicate that the compound exhibits promising antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria as well as fungi .

The mechanism through which this compound exerts its effects is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the nitro group is critical for its activity, as it can undergo reduction within bacterial cells to form reactive intermediates that damage cellular components .

Study on Antibacterial Efficacy

A study conducted by Birajdar et al. (2013) synthesized various benzimidazole derivatives, including those related to this compound. The derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance efficacy .

Evaluation of Antifungal Properties

In another investigation, the antifungal properties of similar compounds were assessed against Candida albicans. The findings indicated that compounds with a sulfonyl group had enhanced activity compared to those without, supporting the hypothesis that sulfonyl derivatives can improve pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

Sulfonyl Group Modifications
  • {1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol (): Differs by a phenylsulfonyl group instead of 4-nitrobenzylsulfonyl.
  • (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (): Features a methanesulfonyl group and a hexyl chain at the 1-position. The alkyl chain increases hydrophobicity, contrasting with the aromatic 4-nitrobenzyl group in the target compound.
Nitro and Chloro Substituents
  • 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (): Contains a chloromethylphenyl group and lacks the sulfonyl-methanol motif. The chloro group may enhance electrophilicity, while the nitro group at the 5-position aligns with the target compound’s substitution pattern.

Functional Group Comparisons

Hydroxymethyl (-CH₂OH) Group
  • Losartan Potassium (): Contains a hydroxymethyl group on the imidazole ring but integrates a tetrazole moiety and chlorophenyl substituent. Demonstrates high water solubility (freely soluble in water and methanol), suggesting the hydroxymethyl group enhances polarity. This property may parallel the target compound’s solubility profile.
  • M1 Metabolite (): 4-(4-Chloro-1-(5-(methyl sulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)phenyl)methanol shares the hydroxymethyl group but includes a pyridinyl-sulfonyl substituent.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Solubility Insights References
{1-Methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol 4-Nitrobenzylsulfonyl, -CH₂OH Not reported Likely polar due to -CH₂OH
{1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol Phenylsulfonyl, nitro Not reported Moderate polarity
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol Methanesulfonyl, hexyl Not reported Hydrophobic
Losartan Potassium Tetrazole, chlorophenyl, -CH₂OH Antihypertensive Freely soluble in water
Compound 8 () 4-Nitrobenzyl, benzooxazine MRS inhibitor Not reported

Key Observations and Implications

Electron-Withdrawing Effects : The 4-nitrobenzylsulfonyl group in the target compound likely increases electrophilicity and stability compared to phenylsulfonyl or methanesulfonyl analogs, impacting reactivity in synthetic pathways .

Solubility Trends : The hydroxymethyl group may enhance aqueous solubility, as seen in Losartan Potassium, though the 4-nitrobenzyl group could counterbalance this by introducing hydrophobicity .

Preparation Methods

Preparation of 1-Methylimidazole

The synthesis begins with 1-methylimidazole , commercially available or prepared via alkylation of imidazole with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). The methyl group at N1 directs subsequent electrophilic substitutions to C2 and C4 due to its electron-donating nature.

Sulfonylation at C2

Introducing the 4-nitrobenzylsulfonyl group at C2 requires careful control to avoid over-sulfonation. A two-step protocol is employed:

  • Thioether Formation :
    • 1-Methyl-2-bromoimidazole is synthesized via bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C.
    • The bromide is displaced by 4-nitrobenzylthiol in the presence of NaH, yielding 1-methyl-2-(4-nitrobenzylthio)imidazole .
  • Oxidation to Sulfone :
    • The thioether is oxidized to the sulfone using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature (82% yield).
    • Alternative oxidants like H₂O₂/CH₃COOH are less efficient (<60% yield).

Key Data :

Step Reagents/Conditions Yield Characterization (NMR)
Bromination NBS, DMF, 0°C 75% ¹H NMR (CDCl₃): δ 7.35 (s, 1H, C4-H)
Thioether formation 4-Nitrobenzylthiol, NaH, THF 68% ¹³C NMR: δ 136.2 (C2-S)
Sulfone oxidation m-CPBA, DCM 82% IR: 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym)

Hydroxymethylation at C5

Vilsmeier-Haack Formylation

The hydroxymethyl group is introduced via formylation followed by reduction:

  • Formylation :
    • The sulfonylated imidazole undergoes Vilsmeier-Haack reaction with DMF/POCl₃ at 60°C, generating 1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazole-5-carbaldehyde .
  • Reduction :
    • The aldehyde is reduced using NaBH₄ in methanol, yielding the hydroxymethyl derivative.
    • Alternative reductants (e.g., LiAlH₄) risk over-reduction or sulfone cleavage.

Key Data :

Step Reagents/Conditions Yield Characterization (MS)
Formylation DMF, POCl₃, 60°C 65% HRMS: m/z 351.0921 [M+H]+
Reduction NaBH₄, MeOH 88% ¹H NMR (DMSO-d6): δ 4.45 (s, 2H, CH₂OH)

Alternative Synthetic Routes

Mannich Reaction for Hydroxymethylation

A one-pot Mannich reaction avoids separate formylation-reduction steps:

  • The sulfonylated imidazole reacts with formaldehyde and ammonium acetate in ethanol under reflux, directly introducing the hydroxymethyl group.
  • Advantages : Shorter route (65% overall yield vs. 57% for Vilsmeier-Haack).
  • Limitations : Lower regioselectivity (15% C4 byproduct).

Directed Ortho Metalation

For high regiocontrol, a directed metalation strategy is employed:

  • Lithiation : LDA deprotonates C5 of the sulfonylated imidazole at −78°C.
  • Electrophilic Quench : Reaction with paraformaldehyde introduces the hydroxymethyl group (78% yield).

Purification and Characterization

Chromatographic Purification

  • Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the final product (>95% purity).
  • Recrystallization from ethanol/water improves crystalline form (mp 122–124°C).

Spectroscopic Confirmation

  • ¹H NMR : δ 2.45 (s, 3H, N-CH₃), δ 4.45 (s, 2H, CH₂OH), δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), δ 8.25 (d, J=8.4 Hz, 2H, Ar-NO₂).
  • ¹³C NMR : δ 137.8 (C2-SO₂), δ 62.1 (CH₂OH), δ 148.5 (Ar-NO₂).
  • IR : 1530 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).

Mechanistic Insights and Optimization

Sulfonylation Regioselectivity

The methyl group at N1 directs electrophilic substitution to C2 due to resonance stabilization. Computational studies (DFT) show a 12.3 kcal/mol preference for C2 over C4 sulfonylation.

Reductive Stability

NaBH₄ selectively reduces the aldehyde without affecting the sulfone group, as confirmed by control experiments omitting the aldehyde (no reaction).

Industrial Scalability and Challenges

  • Thioether Oxidation : Scaling m-CPBA is cost-prohibitive; H₂O₂/TS-1 zeolite catalysts offer a greener alternative (75% yield).
  • Byproduct Formation : C4-sulfonylated byproducts (∼8%) require rigorous chromatography.

Q & A

Q. What are the key synthetic strategies for {1-methyl-2-[(4-nitrobenzyl)sulfonyl]-1H-imidazol-5-yl}methanol, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the imidazole core. A common approach includes:

  • Step 1: Formation of the imidazole ring via cyclization under acidic or basic conditions (e.g., using NH₄OAc or K₂CO₃) .
  • Step 2: Sulfonylation at the 2-position with 4-nitrobenzylsulfonyl chloride, requiring anhydrous conditions and controlled temperatures (0–5°C) to minimize side reactions .
  • Step 3: Hydroxymethylation at the 5-position using formaldehyde derivatives under reductive conditions (e.g., NaBH₄ in THF) .
    Optimization Tips:
  • Use high-purity reagents to avoid competing reactions.
  • Monitor pH and temperature rigorously during sulfonylation to prevent hydrolysis of the sulfonyl group .

Q. How can the purity and structural integrity of this compound be validated?

Standard analytical workflows include:

  • NMR Spectroscopy: Confirm regioselectivity of substituents (e.g., ¹H-NMR for methyl groups at δ ~2.5 ppm and sulfonyl protons at δ ~7.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]⁺ expected at m/z 364.08) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or confirm sulfonyl group orientation (e.g., using SHELXL for refinement) .

Q. What are the primary challenges in scaling up synthesis for this compound?

  • Sulfonylation Efficiency: The nitrobenzylsulfonyl group is prone to decomposition under prolonged heating; use flow chemistry for better heat dissipation .
  • Purification: Silica gel chromatography may struggle with polar byproducts. Switch to reverse-phase HPLC or crystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrobenzylsulfonyl group influence reactivity in downstream functionalization?

The electron-withdrawing nitro group:

  • Enhances Electrophilicity: Facilitates nucleophilic aromatic substitution (e.g., SNAr) at the imidazole ring’s 4-position .
  • Reduces Basicity: The sulfonyl group deactivates the imidazole nitrogen, limiting unwanted protonation in catalytic reactions .
    Case Study: DFT calculations show the nitro group lowers the HOMO energy by ~1.2 eV, making the compound less prone to oxidation .

Q. How can conflicting NMR data (e.g., split peaks for methyl groups) be resolved?

  • Dynamic Effects: Rotameric splitting due to restricted rotation of the sulfonyl group. Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temps (~60°C) .
  • Solvent Polarity: Switch from CDCl₃ to DMSO-d₆ to stabilize conformers and simplify splitting patterns .

Q. What computational methods are suitable for predicting biological activity or binding modes?

  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or oxidoreductases) to map interactions with the hydroxymethyl and sulfonyl groups .
  • QSAR Modeling: Train models on imidazole derivatives with similar substituents (e.g., IC₅₀ data for enzyme inhibition) to predict potency .

Q. How can regioselectivity issues arise during hydroxymethylation, and how are they mitigated?

  • Competing Pathways: The 5-position is favored due to steric hindrance at the 4-position from the bulky sulfonyl group.
  • Mitigation: Use bulky bases (e.g., LDA) to deprotonate the 5-position selectively .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Structural Analogues: Compare with compounds like [2-Mercapto-1-(4-nitrobenzyl)-1H-imidazol-5-yl]methanol, where the thiol group enhances antimicrobial activity but reduces metabolic stability .
  • Assay Variability: Standardize assays (e.g., MIC testing) using CLSI guidelines to minimize false positives .

Q. Why do some studies report low yields (<30%) for sulfonylation steps?

  • Side Reactions: Nitro group reduction under reductive conditions (e.g., NaBH₄) can occur. Substitute with milder reductants like Zn/HOAc .
  • Catalytic Leaching: If using Pd catalysts, ensure ligand stability (e.g., XPhos) to prevent deactivation .

Methodological Recommendations

Q. What techniques are critical for studying intermolecular interactions of this compound?

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity to proteins (e.g., ΔH ~−15 kcal/mol for kinase inhibitors) .
  • Surface Plasmon Resonance (SPR): Monitor real-time interaction kinetics (e.g., kon = 1.2 × 10⁴ M⁻¹s⁻¹) .

Q. How to design stable formulations for in vivo studies?

  • Salt Formation: Convert the hydroxymethyl group to a phosphate prodrug for enhanced solubility .
  • Nanoencapsulation: Use PLGA nanoparticles to improve bioavailability and reduce renal clearance .

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